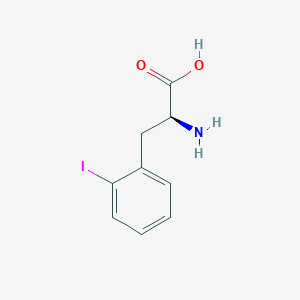

2-Iodo-L-phénylalanine

Vue d'ensemble

Description

2-Iodo-l-phenylalanine is an amino acid derivative where an iodine atom is substituted at the second position of the benzene ring of l-phenylalanine. This modification significantly enhances its affinity and selectivity for the L-type amino acid transporter 1 (LAT1), making it a valuable compound in various scientific and medical applications .

Applications De Recherche Scientifique

2-Iodo-l-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Serves as a tool to study amino acid transport mechanisms, particularly through LAT1.

Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging.

Mécanisme D'action

Target of Action

The primary target of 2-Iodo-l-phenylalanine (2-I-Phe) is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in specific tissues, making it a promising target for drug delivery .

Mode of Action

2-I-Phe interacts with LAT1 by improving its affinity and selectivity compared to the parent amino acid, phenylalanine . This interaction is facilitated by an iodine substituent at position 2 in the benzene ring of the 2-I-Phe molecule . This increased affinity and selectivity come at the cost of reduced transport velocity .

Biochemical Pathways

The LAT1 transporter is part of the amino acid transport system L, which transports large neutral amino acids with branched or aromatic side chains . By selectively interacting with LAT1, 2-I-Phe can influence the transport of these amino acids, potentially affecting various biochemical pathways that rely on these molecules .

Result of Action

The primary result of 2-I-Phe’s action is its high and specific uptake in tumor cells . This is due to the overexpression of LAT1 in many tumor types . Therefore, 2-I-Phe can be used as a diagnostic agent for tumors .

Action Environment

The action of 2-I-Phe is influenced by the expression levels of LAT1 in different tissues . Environmental factors that affect LAT1 expression could therefore influence the action, efficacy, and stability of 2-I-Phe.

Analyse Biochimique

Biochemical Properties

2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Cellular Effects

In cellular processes, 2-Iodo-l-phenylalanine has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that 2-Iodo-l-phenylalanine may play a role in modulating cellular uptake of large neutral amino acids.

Molecular Mechanism

At the molecular level, 2-Iodo-l-phenylalanine exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .

Metabolic Pathways

2-Iodo-l-phenylalanine is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1

Transport and Distribution

2-Iodo-l-phenylalanine is transported within cells and tissues primarily through its interaction with LAT1

Subcellular Localization

The subcellular localization of 2-Iodo-l-phenylalanine is likely influenced by its interaction with LAT1, a transmembrane protein

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodo-l-phenylalanine can be synthesized through the iodination of l-phenylalanine. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of 2-iodo-l-phenylalanine may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiolates.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

Oxidation Products: Oxidized derivatives, such as phenylalanine sulfoxides or sulfones.

Reduction Products: Reduced forms, such as phenylalanine alcohols.

Comparaison Avec Des Composés Similaires

l-Phenylalanine: The parent amino acid without the iodine substitution.

l-Phenylglycine: A shorter analog with one less carbon atom.

α-Methyl-l-phenylalanine: A known LAT1-selective compound with an α-methyl group.

Uniqueness: 2-Iodo-l-phenylalanine stands out due to its significantly higher affinity and selectivity for LAT1 compared to its parent compound, l-phenylalanine. This makes it a more effective tool for studying LAT1-mediated transport and for developing targeted drug delivery systems .

Activité Biologique

2-Iodo-L-phenylalanine (2-I-Phe) is an analog of the amino acid phenylalanine, notable for its iodine substitution at the second position of the benzene ring. This modification enhances its biological activity, particularly in the context of cancer diagnostics and treatment. This article explores the biological activity of 2-I-Phe, focusing on its interaction with L-type amino acid transporter 1 (LAT1), its potential as a diagnostic agent in imaging, and its incorporation into proteins.

Structure-Activity Relationship

LAT1 Selectivity

2-I-Phe has demonstrated improved affinity and selectivity for LAT1 compared to phenylalanine. LAT1 is crucial for transporting large neutral amino acids across cellular membranes, particularly in tumor cells where its expression is often elevated. Research indicates that while 2-I-Phe shows increased selectivity for LAT1, it has a reduced transport velocity compared to its parent compound, phenylalanine .

Table 1: LAT1 Transport Characteristics of Phenylalanine Analogs

| Compound | LAT1 Affinity | Transport Velocity | Selectivity |

|---|---|---|---|

| L-Phenylalanine | Moderate | High | Low |

| 2-Iodo-L-Phenylalanine | High | Moderate | High |

Imaging Applications

SPECT Imaging

The compound has been evaluated as a radiopharmaceutical for single-photon emission computed tomography (SPECT) in brain tumor imaging. A study involving patients with suspected gliomas showed that 2-I-Phe uptake was significantly higher in tumor tissues compared to non-neoplastic lesions. The sensitivity and specificity for distinguishing between tumor types were reported at 86% and 100%, respectively . This specificity makes 2-I-Phe a promising agent for characterizing indeterminate brain lesions.

Case Study: Brain Tumor Imaging

In a prospective study involving 45 patients, SPECT imaging with p-[123I]iodo-L-phenylalanine demonstrated:

- High Uptake in Tumors : Average uptake ratio in tumors was significantly higher than in non-neoplastic lesions (1.70 ± 0.36 vs. 1.14 ± 0.18).

- Retention : Persistent retention of the compound was observed in low-grade gliomas without blood-brain barrier disruption up to 24 hours post-injection .

Protein Incorporation Studies

Genetic Encoding

Recent advancements have allowed for the site-specific incorporation of 2-I-Phe into proteins using genetically modified organisms like Escherichia coli. This technique facilitates structural studies by introducing heavy atoms into proteins without disrupting their native structures. For example, the incorporation of iodoPhe into bacteriophage T4 lysozyme did not significantly alter the protein's structural integrity, allowing researchers to utilize it in X-ray crystallography with reduced data requirements .

Pharmacokinetics and Biodistribution

In Vivo Studies

In vivo studies have shown that radiolabeled forms of 2-I-Phe are effectively transported by LAT1 in various tumor cell lines. In dynamic imaging studies with tumor-bearing mice, both 2-I-Phe and its D-isomer exhibited high and specific uptake in tumors, with renal clearance observed as a common biodistribution characteristic .

Table 2: Biodistribution Characteristics of Radiolabeled 2-I-Phe

| Parameter | [(123)I]-2-Iodo-L-Phenylalanine | [(123)I]-2-Iodo-D-Phenylalanine |

|---|---|---|

| Tumor Uptake | High | High |

| Renal Clearance | Moderate | Fast |

| Blood Clearance | Slow | Fast |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167817-55-2 | |

| Record name | 2-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.